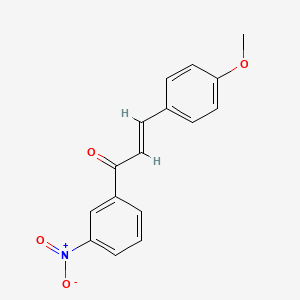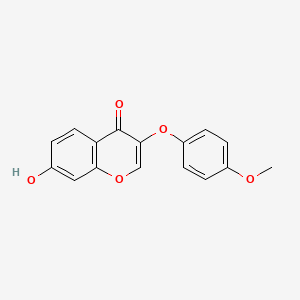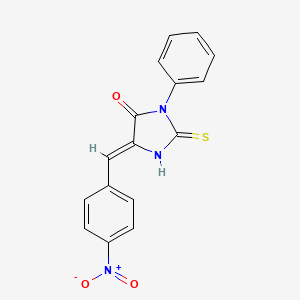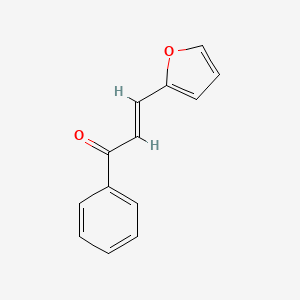
2,4-二氟-L-苯丙氨酸
描述
2,4-Difluoro-L-Phenylalanine is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-L-Phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-L-Phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
酶抑制
包括2,4-二氟-L-苯丙氨酸在内的氟化苯丙氨酸已被探索用于其作为酶抑制剂的潜在作用。 氟原子的引入可以显著改变氨基酸对酶的结合亲和力和特异性,可能导致新型抑制剂化合物的开发 .
治疗剂
氟化氨基酸的独特性质使其成为治疗剂的候选者,2,4-二氟-L-苯丙氨酸可用于设计具有改进的药代动力学特性或靶向递送系统的药物 .
蛋白质稳定性研究
对氨基酸(如2,4-二氟-L-苯丙氨酸)进行选择性氟化,使研究人员能够研究蛋白质的稳定性、结构和功能。 这可以提供与各种疾病相关的蛋白质折叠和错误折叠过程的见解 .
肿瘤成像
在医学成像,特别是正电子发射断层扫描 (PET) 中,氟化氨基酸可用作肿瘤生态系统地形成像的示踪剂,有助于癌症患者的诊断和治疗计划 .
药物设计
将氟化氨基酸掺入肽和蛋白质中可以导致具有增强的结合特性和代谢稳定性的药物的开发,2,4-二氟-L-苯丙氨酸可以在药物设计这一方面发挥关键作用 .
农业化学品
未来方向
Fluorinated phenylalanines, including 2,4-Difluoro-L-Phenylalanine, represent a hot topic in drug research over the last few decades . They have considerable industrial and pharmaceutical potential and have been expanded to play an important role as potential enzyme inhibitors, therapeutic agents, and in topography imaging of tumor ecosystems using PET . Future research will likely continue to explore these and other potential applications of 2,4-Difluoro-L-Phenylalanine.
作用机制
Target of Action
2,4-Difluoro-L-Phenylalanine is a variant of the amino acid phenylalanine . It is known that phenylalanine plays a crucial role in the production of several important compounds in the body, including proteins, enzymes, and various neurotransmitters . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may interact with similar targets.
Mode of Action
It is known that fluorinated phenylalanines, including 2,4-difluoro-l-phenylalanine, have been used as potential enzyme inhibitors . This suggests that 2,4-Difluoro-L-Phenylalanine may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes .
Biochemical Pathways
Fluorinated phenylalanines, such as 2,4-Difluoro-L-Phenylalanine, are known to influence the properties of peptides and proteins, affecting aspects such as protein folding, protein-protein interactions, and ribosomal translation . This suggests that 2,4-Difluoro-L-Phenylalanine may affect various biochemical pathways related to protein synthesis and function .
Pharmacokinetics
It is known that the introduction of fluorine into phenylalanine can modulate various properties of the molecule, including its acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and bioavailability . These changes could potentially affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Difluoro-L-Phenylalanine, influencing its bioavailability and pharmacokinetic profile .
Result of Action
Fluorinated phenylalanines have been shown to play an important role as potential enzyme inhibitors and therapeutic agents . Therefore, it can be inferred that 2,4-Difluoro-L-Phenylalanine may have similar effects, potentially influencing cellular processes by inhibiting certain enzymes .
生化分析
Biochemical Properties
2,4-Difluoro-L-Phenylalanine plays a crucial role in biochemical reactions, particularly in the context of protein synthesis and enzyme interactions. This compound can be incorporated into proteins in place of L-Phenylalanine, allowing researchers to study the effects of fluorination on protein structure and function. It interacts with various enzymes, including phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are involved in the metabolism of phenylalanine. The presence of fluorine atoms can influence the binding affinity and catalytic activity of these enzymes, providing insights into their mechanisms of action .
Cellular Effects
The effects of 2,4-Difluoro-L-Phenylalanine on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into proteins can affect protein folding and stability, potentially altering cellular functions. Additionally, 2,4-Difluoro-L-Phenylalanine has been shown to modulate the activity of enzymes involved in amino acid metabolism, which can impact cellular energy production and biosynthetic pathways .
Molecular Mechanism
At the molecular level, 2,4-Difluoro-L-Phenylalanine exerts its effects through several mechanisms. It can bind to enzymes and proteins, altering their conformation and activity. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to changes in enzyme kinetics and substrate specificity. Additionally, 2,4-Difluoro-L-Phenylalanine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 2,4-Difluoro-L-Phenylalanine in laboratory settings are important considerations for its use in research. This compound is relatively stable under physiological conditions, but its effects can change over time due to metabolic processes and interactions with cellular components. Long-term studies have shown that 2,4-Difluoro-L-Phenylalanine can have sustained effects on cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 2,4-Difluoro-L-Phenylalanine vary with different dosages in animal models. At low doses, this compound can enhance protein synthesis and enzyme activity, while higher doses may lead to toxic effects, such as oxidative stress and cellular damage. Studies have shown that there is a threshold dose beyond which the adverse effects of 2,4-Difluoro-L-Phenylalanine become more pronounced, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
2,4-Difluoro-L-Phenylalanine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine metabolism pathway. It interacts with enzymes such as phenylalanine hydroxylase and phenylalanine ammonia-lyase, which are key players in the conversion of phenylalanine to other metabolites. The presence of fluorine atoms can affect the flux of metabolites through these pathways, leading to changes in the levels of intermediate compounds and end products .
Transport and Distribution
The transport and distribution of 2,4-Difluoro-L-Phenylalanine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as cellular pH, membrane potential, and the presence of other amino acids .
Subcellular Localization
2,4-Difluoro-L-Phenylalanine is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization can affect its activity and function, as different compartments provide distinct microenvironments and interact with different sets of biomolecules. For example, the presence of 2,4-Difluoro-L-Phenylalanine in the endoplasmic reticulum can influence protein folding and post-translational modifications, while its localization in mitochondria can impact energy production and metabolic processes .
属性
IUPAC Name |
(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLPVKMPDEMFW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426489 | |
| Record name | 2,4-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31105-93-8 | |
| Record name | 2,4-Difluoro-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2,4-Difluorophenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)








